N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a carboxamide group, and a trifluoromethyl-substituted phenyl group
Mechanism of Action
Target of Action
The compound N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 . This enzyme plays a crucial role in the breakdown of extracellular matrix, which is essential for tissue remodeling and cell migration.
Biochemical Pathways
The compound is likely involved in the regulation of biochemical pathways related to tissue remodeling and cell migration. By inhibiting the activity of a disintegrin and metalloproteinase with thrombospondin motifs 5, it may affect the breakdown of the extracellular matrix, a key process in these pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules or ions in the environment can impact the compound’s interactions with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine or ammonia in the presence of a coupling agent such as carbodiimide.
Attachment of the trifluoromethyl-substituted phenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)furan-2-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.
N-(2-hydroxy-2-(4-methylphenyl)ethyl)furan-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions with biological targets.
Uniqueness
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)10-5-3-9(4-6-10)11(19)8-18-13(20)12-2-1-7-21-12/h1-7,11,19H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHIHMORSJLFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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